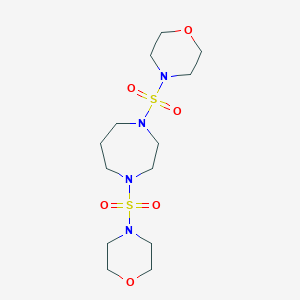
1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole, also known as MesNa, is a commonly used reducing agent in biochemical and pharmaceutical research. It is a white crystalline powder that is soluble in water and organic solvents. MesNa is widely used due to its ability to reduce disulfide bonds in proteins and peptides, which can be useful in a variety of research applications.
Mechanism of Action
1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole works by breaking disulfide bonds in proteins and peptides through the addition of a thiol group. The thiol group reacts with the disulfide bond, forming a new thiol-disulfide bond and releasing the reduced protein or peptide.
Biochemical and Physiological Effects:
1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole has no known biochemical or physiological effects on its own. However, its ability to reduce disulfide bonds in proteins and peptides can have significant effects on their structure and function.
Advantages and Limitations for Lab Experiments
1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole is a commonly used reducing agent in biochemical and pharmaceutical research due to its ability to break disulfide bonds in proteins and peptides. It is relatively inexpensive and easy to use, making it a popular choice for researchers. However, 1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole can be sensitive to air and moisture, and it can also be toxic in high concentrations. Care should be taken when handling 1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole to ensure safety.
Future Directions
1. Further research on the mechanism of action of 1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole and its effects on protein structure and function.
2. Development of new reducing agents with improved properties and reduced toxicity.
3. Investigation of the potential use of 1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole in drug discovery and development.
4. Exploration of the use of 1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole in the treatment of diseases caused by disulfide bond formation, such as Alzheimer's disease.
5. Investigation of the use of 1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole in the production of biofuels and other industrial applications.
Synthesis Methods
1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole can be synthesized through a three-step process involving the reaction of mesitylene with chlorosulfonic acid, followed by the addition of ammonia and sodium hydroxide. The final product is purified through recrystallization to obtain high purity 1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole.
Scientific Research Applications
1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole is commonly used in biochemical and pharmaceutical research as a reducing agent to break disulfide bonds in proteins and peptides. This can be useful in a variety of applications, including protein structure determination, protein purification, and protein engineering.
properties
Molecular Formula |
C15H20N2O2S |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3,4,5-trimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C15H20N2O2S/c1-9-7-10(2)15(11(3)8-9)20(18,19)17-14(6)12(4)13(5)16-17/h7-8H,1-6H3 |
InChI Key |
WAGIBYFRIPGROU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C(=C(C(=N2)C)C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C(=C(C(=N2)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,1'-Biphenyl]-4-yl diethylcarbamate](/img/structure/B289001.png)

![4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289008.png)


![1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol](/img/structure/B289055.png)
![1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone](/img/structure/B289063.png)
![1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B289066.png)

![4-chloro-1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B289071.png)
![4-chloro-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B289072.png)

![4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289090.png)